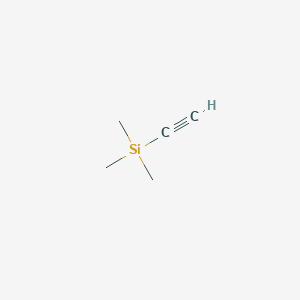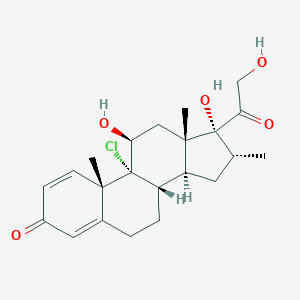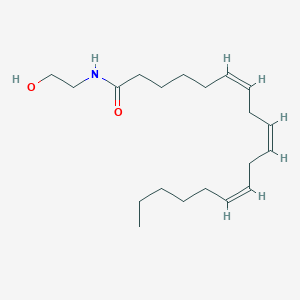
p-Sexiphenyl
Overview
Description
Para-Sexiphenyl, also known as p-Sexiphenyl, is an organic compound composed of six phenyl rings linked together in a linear arrangement. This compound is a member of the oligophenyl family and is known for its rigid structure, strong intermolecular interactions, and extended pi-electron system. These properties contribute to its high charge carrier mobility and luminescence efficiency, making it a promising material for various electronic and optoelectronic applications .
Mechanism of Action
Target of Action
p-Sexiphenyl, also known as 6P, is a type of organic material that has been extensively studied in the field of materials science due to its unique properties and potential applications in various electronic and optoelectronic devices . The primary targets of this compound are the electronic structures of the materials it interacts with .
Mode of Action
The interaction of this compound with its targets involves the formation of strong intermolecular interactions and an extended pi-electron system, which leads to high charge carrier mobility and luminescence efficiency . The angle-resolved valence band photoemission results taken parallel and perpendicular to the molecular axis are compared to those of sexiphenyl and interpreted in terms of intra- and inter-molecular band dispersion .
Pharmacokinetics
The physicochemical properties of drugs can provide an essential value for predicting their bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its interaction with electronic structures. The compound’s high electron mobility enables efficient charge transport in organic field-effect transistors (OFETs), while its high luminescence efficiency makes it an attractive choice for organic diodes . Additionally, the unique electronic properties of this compound have been harnessed to create high-performance organic photovoltaics (OPVs) with good stability and durability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the growth of this compound crystals under physical-vapor-transport conditions has been shown to affect the compound’s properties . Furthermore, the excited-state dynamics and nonlinear optical properties of this compound epitaxial nanofibers grown on muscovite mica have been studied, exhibiting amplified spontaneous emission and random lasing at low photoexcitation fluences .
Biochemical Analysis
Biochemical Properties
The biochemical properties of p-Sexiphenyl are largely determined by its unique molecular structure. The arrangement of the six phenyl rings gives rise to strong intermolecular interactions and an extended pi-electron system, which leads to high charge carrier mobility and luminescence efficiency .
Cellular Effects
Its high charge carrier mobility and luminescence efficiency suggest that it could potentially influence cell function if introduced into a biological system .
Molecular Mechanism
The molecular mechanism of this compound’s effects is primarily related to its electronic properties. Its extended pi-electron system allows for efficient charge transport, and its rigid structure enables strong intermolecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have high stability and durability, making it a promising material for use in electronic devices .
Metabolic Pathways
As an organic material used in electronics, this compound is not involved in metabolic pathways in the traditional sense. Its unique electronic properties could potentially influence metabolic processes if it were introduced into a biological system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied, as it is primarily used in materials science rather than in biological systems .
Subcellular Localization
Its unique electronic properties suggest that it could potentially localize to areas of the cell where charge transport is important .
Preparation Methods
Synthetic Routes and Reaction Conditions
Para-Sexiphenyl can be synthesized through several methods, including organometallic synthesis under Suzuki and Kumada conditions. One common approach involves the use of a nickel complex in the presence of bipyridine with dimethylformamide as the solvent. This method starts with 4-bromo-para-terphenyl and 4-bromo-para-quaterphenyl as precursors . Another method involves the solution growth of para-Sexiphenyl crystals, which can be achieved through physical vapor transport .
Industrial Production Methods
In industrial settings, para-Sexiphenyl is often produced using large-scale organic synthesis techniques. The physical vapor transport method is particularly favored for producing high-purity single-crystal films, which are essential for optoelectronic applications .
Chemical Reactions Analysis
Types of Reactions
Para-Sexiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for para-Sexiphenyl, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Phenyl ketones and carboxylic acids.
Reduction: Phenyl alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Para-Sexiphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the electronic properties of conjugated systems.
Biology: Investigated for its potential use in biosensors due to its luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Widely used in the production of organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaic cells (OPVs) due to its high electron mobility and luminescence efficiency
Comparison with Similar Compounds
Para-Sexiphenyl is often compared with other oligophenyl compounds such as para-Quaterphenyl and para-Octiphenyl. While all these compounds share similar structural features, para-Sexiphenyl is unique due to its optimal balance between rigidity and flexibility, which enhances its electronic properties. Other similar compounds include:
Para-Quaterphenyl: Composed of four phenyl rings, it has lower electron mobility compared to para-Sexiphenyl.
Para-Octiphenyl: Composed of eight phenyl rings, it has higher rigidity but lower solubility and processability.
Para-Sexiphenyl stands out due to its high charge carrier mobility, luminescence efficiency, and versatility in various applications, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-phenyl-4-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26/c1-3-7-27(8-4-1)29-11-15-31(16-12-29)33-19-23-35(24-20-33)36-25-21-34(22-26-36)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMDSNVUUOCIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196353 | |
| Record name | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4499-83-6 | |
| Record name | 1,1′:4′,1′′:4′′,1′′′:4′′′,1′′′′:4′′′′,1′′′′′-Sexiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4499-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hexaphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-sexiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-HEXAPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD49NY98YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)









![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)


